![molecular formula C21H25NO4Si B6149753 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid CAS No. 2171621-62-6](/img/no-structure.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid
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Description
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Fmoc group and the trimethylsilyl group. The Fmoc group consists of a fluorene moiety (a three-ring aromatic system) attached to a carbamate group. The trimethylsilyl group consists of a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis. The trimethylsilyl group can be removed under mildly acidic conditions or with fluoride ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the specific structure and functional groups present. As an Fmoc-protected amino acid, it would likely be a solid at room temperature .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the fluorenyl group, and then the introduction of the trimethylsilyl group. Finally, the deprotection of the amine group is carried out to obtain the desired compound.", "Starting Materials": [ "2-amino-3-(trimethylsilyl)propanoic acid", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Dichloromethane (DCM)", "Tetrahydrofuran (THF)", "Acetic acid", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with tert-butyloxycarbonyl (BOC) in the presence of DIPEA and DCM", "Introduction of the fluorenyl group by reacting BOC-protected amino acid with 9H-fluorene, DCC, and NHS in DCM", "Deprotection of the BOC group with HCl in methanol", "Introduction of the trimethylsilyl group by reacting the amino acid with trimethylsilyl chloride and TEA in THF", "Deprotection of the amine group with NaOH in acetic acid to obtain the desired compound" ] } | |
CAS RN |
2171621-62-6 |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoic acid |
Molecular Formula |
C21H25NO4Si |
Molecular Weight |
383.5 |
Purity |
95 |
Origin of Product |
United States |
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